4-Bromo-2-methoxy-6-methylpyridin-3-amine
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Overview
Description
4-Bromo-2-methoxy-6-methyl-3-Pyridinamine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-6-methyl-3-Pyridinamine typically involves the bromination of 2-methoxy-6-methylpyridine followed by amination. One common method includes:
Bromination: 2-Methoxy-6-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under suitable conditions to replace the bromine atom with an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-methyl-3-Pyridinamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve heating in a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-methoxy-6-methyl-3-Pyridinamine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as conductive polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-6-methyl-3-Pyridinamine depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In pharmaceuticals, its mechanism of action would depend on the target molecule it is designed to interact with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-4-pyridinamine
- 3-Amino-2-bromo-6-methylpyridine
- 3-Bromo-4-methylpyridine
Uniqueness
4-Bromo-2-methoxy-6-methyl-3-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-2-methoxy-6-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-4-3-5(8)6(9)7(10-4)11-2/h3H,9H2,1-2H3 |
InChI Key |
KOXKOTSQCLEPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)N)Br |
Origin of Product |
United States |
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